1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate
Overview
Description
Piperidine derivatives, such as "1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate," are significant due to their diverse applications in organic synthesis, medicinal chemistry, and material science. Their versatility arises from the piperidine moiety, a six-membered ring containing one nitrogen atom, which is fundamental in various bioactive molecules and synthetic intermediates (Khan et al., 2013).
Synthesis Analysis
The synthesis of piperidine derivatives often involves multi-step reactions, starting from simple precursors. For example, a new simple synthesis method for a related compound, 1-benzenemethyl piperidine-4-carboxylic acid, showcases the typical approach of N-hydrocarbylation, chloridization, cyclic addition, and hydrolysis, providing insights into the synthetic strategies that may be applicable for the compound (L. Chun, 2000).
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often elucidated using X-ray crystallography, which provides detailed information on the conformation and arrangement of molecules in crystals. Studies on similar compounds have highlighted the role of intramolecular and intermolecular hydrogen bonds in determining the molecular conformation and crystal packing (L. Kuleshova & V. Khrustalev, 2000).
Chemical Reactions and Properties
Piperidine derivatives engage in a variety of chemical reactions, reflecting their rich chemistry. For example, the reactivity towards electrophilic and nucleophilic substitutions, addition reactions, and their role as intermediates in the synthesis of complex molecules highlight their chemical versatility. The synthesis and evaluation of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) as inhibitors showcase the chemical reactivity and potential application of these compounds (F. Picard et al., 2000).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, solubility, and crystalline structure, are critical for understanding the behavior of these compounds under different conditions. Studies on related piperidine derivatives provide insights into how molecular structure influences physical properties, including the formation of polymorphic crystalline forms (Robin A Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
The chemical properties of piperidine derivatives, including acidity/basicity, reactivity patterns, and stability, are influenced by the piperidine moiety and substituents attached to it. Spectroscopic methods such as FT-IR, FT-Raman, and NMR are commonly used to characterize these compounds and understand their chemical behavior. For example, the study on 1-Benzyl-4-(N-Boc-amino)piperidine illustrates the comprehensive chemical properties analysis using spectroscopic techniques (S. Janani et al., 2020).
Scientific Research Applications
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Pharmaceutical Industry
- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
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Medicinal Chemistry
- 1,4-Dihydropyridine (1,4-DHP) is one of the foremost notable organic scaffolds with diverse pharmaceutical applications .
- This study will highlight recent accomplishments in the construction of 1,4-DHP with structural and functional modifications using multi-component one-pot and green synthetic methodologies .
- The various intrinsic therapeutic applications, ranging from calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities, have been summarized with a focus on their structure–activity relationship (SAR) investigations .
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Neuroscience
- 4-Benzylpiperidine is a drug and research chemical used in scientific studies .
- It acts as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin .
- It is most efficacious as a releaser of norepinephrine, with an EC 50 of 109 nM (DA), 41.4 nM (NE) and 5246 nM (5-HT) .
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Anti-acetylcholinesterase Activity
- A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives was synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity .
- Substituting the benzamide with a bulky moiety in the para position led to a substantial increase in activity .
- Introduction of an alkyl or phenyl group at the nitrogen atom of benzamide dramatically enhanced the activity .
- The basic quality of the nitrogen atom of piperidine appears to play an important role in the increased activity .
- 1-benzyl-4-[2-(N-[4’-(benzylsulfonyl)benzoyl]-N-methylamino)ethyl]piperidine hydrochloride (21) (IC50 = 0.56 nM) is one of the most potent inhibitors of acetylcholinesterase .
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Synthesis of Chromeno [3,4- c ]pyridin-5-ones
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Synthesis of Inhibitors and Agonists
- 4-Amino-1-benzylpiperidine is a reactant for the synthesis of highly selective inhibitors of p38a mitogen-activated protein kinase .
- It is also used in the synthesis of antiplasmodial compounds, dual activity cholinesterase and Aβ-aggregation inhibitors, muscarinic acetylcholine receptor antagonist and beta 2 adrenoceptor agonists .
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Synthesis of Biologically Active Piperidines
- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
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Synthesis of Receptor Agonists and Antagonists
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Synthesis of Highly Selective Inhibitors
- 4-Amino-1-benzylpiperidine is a reactant for the synthesis of highly selective inhibitors of p38a mitogen-activated protein kinase .
- It is also used in the synthesis of antiplasmodial compounds, dual activity cholinesterase and Aβ-aggregation inhibitors, muscarinic acetylcholine receptor antagonist and beta 2 adrenoceptor agonists .
properties
IUPAC Name |
1-O-benzyl 4-O-ethyl piperidine-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-2-20-15(18)14-8-10-17(11-9-14)16(19)21-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDBOGXZKIODTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571024 | |
Record name | 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60571024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate | |
CAS RN |
160809-38-1 | |
Record name | 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60571024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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